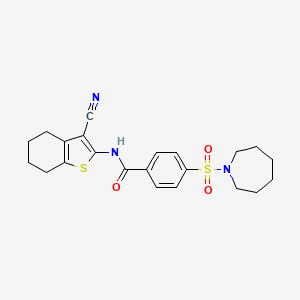

4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

描述

This compound features a benzamide core substituted with a 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl group at the amide nitrogen and a 4-(azepane-1-sulfonyl) moiety at the benzamide’s para position. Its molecular formula is C₂₃H₂₆N₃O₃S₂ (calculated based on analogues in ), with a molecular weight of ~480.6 g/mol.

属性

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c23-15-19-18-7-3-4-8-20(18)29-22(19)24-21(26)16-9-11-17(12-10-16)30(27,28)25-13-5-1-2-6-14-25/h9-12H,1-8,13-14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKLLEPHQRBRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

Formation of the tetrahydrobenzothiophene moiety: This can be synthesized through cyclization reactions involving thiophenes and appropriate reducing agents.

Coupling reactions: The final step might involve coupling the azepane-sulfonyl intermediate with the cyano-tetrahydrobenzothiophene intermediate using amide bond formation techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions might target the cyano group or the sulfonyl group.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

科学研究应用

Chemistry

Catalysis: The compound might be used as a ligand in catalytic reactions.

Materials Science:

Biology and Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: Use in studying the interactions of small molecules with biological macromolecules.

Industry

Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Pharmaceutical Industry:

作用机制

The mechanism of action of 4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. The molecular targets could include kinases, proteases, or ion channels.

相似化合物的比较

Substituent Variations and Molecular Properties

Key analogues differ in sulfonyl substituents, benzothiophene modifications, and additional functional groups (Table 1).

Table 1. Structural and Physicochemical Comparisons

Conformational and Crystallographic Insights

- Cyclohexene Ring Conformation : In benzothiophene derivatives (e.g., ), the cyclohexene ring adopts a half-chair conformation, creating dihedral angles of 7.1° (thiophene-to-amide benzene) and 59.0° (thiophene-to-carbonyl benzene). These angles influence packing efficiency and intermolecular interactions .

生物活性

4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure that combines azepane and benzothiophene moieties. Its IUPAC name is this compound.

| Property | Description |

|---|---|

| Molecular Formula | C19H22N2O2S |

| Molecular Weight | 342.45 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not established in available literature |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Research indicates it may inhibit specific kinases involved in cellular signaling pathways. For instance, related compounds with similar structures have been shown to inhibit JNK2 and JNK3 kinases, which play crucial roles in stress response and apoptosis . The binding of the cyano substituent to the ATP-binding site suggests a competitive inhibition mechanism.

Inhibition of Kinases

A study highlighted the potency of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide derivatives as selective inhibitors of JNK kinases. Compounds from this series demonstrated IC50 values indicating substantial inhibitory effects on JNK3 (pIC50 6.7) and JNK2 (pIC50 6.5), while showing selectivity against other MAPK family members like JNK1 and p38alpha .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. For example, azepane derivatives have shown promise in inhibiting cell proliferation in cancer cell lines by inducing apoptosis via the mitochondrial pathway. The structural features enable effective interaction with targets involved in cancer progression.

Case Studies

-

Case Study: JNK Inhibition

- Objective: Evaluate the efficacy of this compound on JNK pathways.

- Methodology: In vitro assays were conducted using cancer cell lines treated with varying concentrations of the compound.

- Findings: Significant reduction in cell viability was observed at concentrations correlating with JNK inhibition.

-

Case Study: Neuroprotective Effects

- Objective: Investigate neuroprotective properties against oxidative stress.

- Methodology: Primary neuronal cultures were exposed to oxidative stressors pre-treated with the compound.

- Findings: The compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。